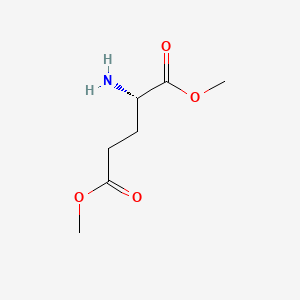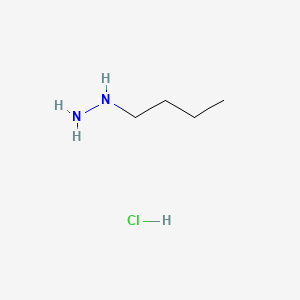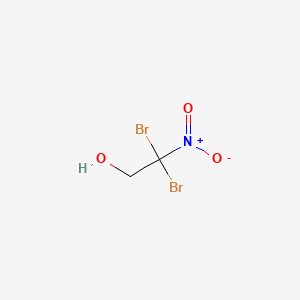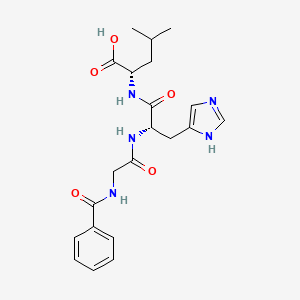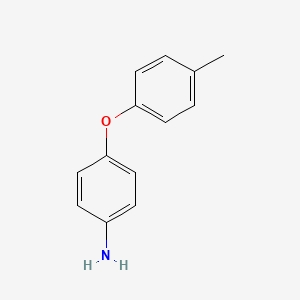
1-(4-Methylphenyl)-1-cyclopropanecarbonitrile
Descripción general
Descripción
The compound "1-(4-Methylphenyl)-1-cyclopropanecarbonitrile" is a chemical that features a cyclopropane ring, a nitrile group, and a 4-methylphenyl substituent. Cyclopropane derivatives are of significant interest due to their presence in various biologically active compounds and their utility in organic synthesis. The presence of the nitrile group allows for further functionalization, making such compounds versatile intermediates in synthetic chemistry.
Synthesis Analysis
The synthesis of cyclopropane derivatives can be complex due to the strain in the three-membered ring. However, the literature provides examples of synthetic routes to similar compounds. For instance, the synthesis of 3-(4-aminophenyl) cyclopropane-1,1,2,2-tetracarbonitrile involves a multi-step process starting from commercially available 4-nitrobenzaldehyde, with a total yield of 65.25% from malononitrile . Although not the same compound, this synthesis provides insight into the methodologies that could potentially be adapted for the synthesis of "1-(4-Methylphenyl)-1-cyclopropanecarbonitrile."
Molecular Structure Analysis
X-ray crystallography is a common technique used to determine the molecular structure of cyclopropane derivatives. For example, the crystal structure of 1-(cyano(4-methoxyphenyl)methyl)cyclohexyl acetate was investigated, revealing an orthorhombic crystal class and intermolecular hydrogen bonds . While this compound is not identical to "1-(4-Methylphenyl)-1-cyclopropanecarbonitrile," the study demonstrates the type of structural information that can be obtained for cyclopropane derivatives.
Chemical Reactions Analysis
Cyclopropane derivatives can undergo various chemical reactions due to the reactivity of the cyclopropane ring and the functional groups attached to it. For example, the photochemical cis-trans isomerization of 1,2-bis(4-methoxyphenyl)cyclopropanes involves a chain process with a cation radical as a chain carrier . This highlights the potential for "1-(4-Methylphenyl)-1-cyclopropanecarbonitrile" to participate in photochemical reactions, although specific reactions would depend on the exact structure and substituents.
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclopropane derivatives can be influenced by their molecular structure. The microwave spectrum of cyclopropane(1,1)dicarbonitrile has been studied, providing rotational constants and bond length estimates . Such spectroscopic data are essential for understanding the physical properties of cyclopropane compounds. Additionally, the inclusion compounds of cyclopropane derivatives with ethanol guests have been studied, revealing different host-guest stoichiometries and hydrogen bonding schemes . These studies suggest that "1-(4-Methylphenyl)-1-cyclopropanecarbonitrile" may form inclusion compounds and exhibit specific intermolecular interactions.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Reactions
1-(4-Methylphenyl)-1-cyclopropanecarbonitrile serves as a precursor in the synthesis of complex organic compounds. For instance, it has been involved in the cyanation reactions to form carbonitriles, demonstrating its utility in constructing carbon-nitrogen bonds, which are crucial in various organic synthesis pathways. This process involves the transformation of N-aryl compounds into carbonitriles, showcasing the compound's role in expanding the versatility of nitrile synthesis (Döpp, Jüschke, & Henkel, 2002).
Phase Behavior Studies
The compound has also been studied for its phase behavior in mixtures, contributing to the understanding of chemical interactions and stability under various conditions. Such research provides insights into the solubility, miscibility, and phase separation of chemical entities, which are essential for industrial applications and formulation science (Giles & Wilson, 2006).
Material Science and Engineering
In material science, the synthesis and manipulation of 1-(4-Methylphenyl)-1-cyclopropanecarbonitrile derivatives contribute to the development of new materials with potential applications in electronics, coatings, and as intermediates in the synthesis of more complex molecules. The ability to control and modify the structure of such compounds allows for the fine-tuning of material properties (Shi et al., 2016).
Catalysis and Organic Transformations
Further applications are found in catalysis, where derivatives of 1-(4-Methylphenyl)-1-cyclopropanecarbonitrile are used as intermediates in the synthesis of catalysts or as substrates in catalyzed reactions. These studies help in the design of more efficient and selective catalytic processes, crucial for sustainable chemistry and industrial processes (Kopp et al., 2005).
Mecanismo De Acción
- The primary target of 1-(4-Methylphenyl)-1-cyclopropanecarbonitrile is the steroid hormone receptor ERR1 (estrogen-related receptor 1) in humans . ERR1 is a nuclear receptor that plays a role in regulating gene expression related to energy metabolism, mitochondrial function, and cellular proliferation.
Target of Action
Propiedades
IUPAC Name |
1-(4-methylphenyl)cyclopropane-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N/c1-9-2-4-10(5-3-9)11(8-12)6-7-11/h2-5H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMDIWHQRZLXXNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2(CC2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50221369 | |
| Record name | 1-(p-Tolyl)cyclopropanecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50221369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methylphenyl)-1-cyclopropanecarbonitrile | |
CAS RN |
71172-78-6 | |
| Record name | 1-(4-Methylphenyl)cyclopropanecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71172-78-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(p-Tolyl)cyclopropanecarbonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071172786 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 71172-78-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155168 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(p-Tolyl)cyclopropanecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50221369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(p-tolyl)cyclopropanecarbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.380 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-(P-TOLYL)CYCLOPROPANECARBONITRILE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J2Y3R9QBH4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








